molecular formula C7H16O3Si B14711879 (But-2-en-1-yl)(trimethoxy)silane CAS No. 13436-83-4

(But-2-en-1-yl)(trimethoxy)silane

Cat. No.: B14711879
CAS No.: 13436-83-4
M. Wt: 176.28 g/mol
InChI Key: DHGDZMPKIODDCE-UHFFFAOYSA-N
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Description

(But-2-en-1-yl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a derivative of silane, where the silicon atom is bonded to a but-2-en-1-yl group and three methoxy groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-2-en-1-yl)(trimethoxy)silane typically involves the reaction of but-2-en-1-yl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction scheme is as follows:

But-2-en-1-yl chloride+TrimethoxysilaneNaHThis compound+NaCl\text{But-2-en-1-yl chloride} + \text{Trimethoxysilane} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaCl} But-2-en-1-yl chloride+TrimethoxysilaneNaH​this compound+NaCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(But-2-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products Formed

    Hydrolysis: Silanols and siloxanes.

    Oxidation: Epoxides and diols.

    Substitution: Corresponding substituted silanes.

Mechanism of Action

The mechanism of action of (But-2-en-1-yl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The but-2-en-1-yl group provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(But-2-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-2-en-1-yl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

13436-83-4

Molecular Formula

C7H16O3Si

Molecular Weight

176.28 g/mol

IUPAC Name

but-2-enyl(trimethoxy)silane

InChI

InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-6H,7H2,1-4H3

InChI Key

DHGDZMPKIODDCE-UHFFFAOYSA-N

Canonical SMILES

CC=CC[Si](OC)(OC)OC

Origin of Product

United States

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